molecular formula C13H9F3OP+ B14145282 Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium CAS No. 1643-92-1

Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium

Katalognummer: B14145282
CAS-Nummer: 1643-92-1
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: VPYDYOZDQZNLKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group and a 3-(trifluoromethyl)phenyl group, with an oxo group attached to the phosphorus atom

Vorbereitungsmethoden

The synthesis of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium typically involves the reaction of phenylphosphine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are carefully controlled to optimize the yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .

Eigenschaften

CAS-Nummer

1643-92-1

Molekularformel

C13H9F3OP+

Molekulargewicht

269.18 g/mol

IUPAC-Name

oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium

InChI

InChI=1S/C13H9F3OP/c14-13(15,16)10-5-4-8-12(9-10)18(17)11-6-2-1-3-7-11/h1-9H/q+1

InChI-Schlüssel

VPYDYOZDQZNLKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.